molecular formula C15H25NO3 B8586622 6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbonitrile CAS No. 52954-37-7

6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbonitrile

Cat. No.: B8586622
CAS No.: 52954-37-7
M. Wt: 267.36 g/mol
InChI Key: NMIZDQIYXLCYSI-UHFFFAOYSA-N
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Description

6-(7-Hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-7-carbonitrile is a useful research compound. Its molecular formula is C15H25NO3 and its molecular weight is 267.36 g/mol. The purity is usually 95%.
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Properties

CAS No.

52954-37-7

Molecular Formula

C15H25NO3

Molecular Weight

267.36 g/mol

IUPAC Name

9-(7-hydroxyheptyl)-1,4-dioxaspiro[4.4]nonane-8-carbonitrile

InChI

InChI=1S/C15H25NO3/c16-12-13-7-8-15(18-10-11-19-15)14(13)6-4-2-1-3-5-9-17/h13-14,17H,1-11H2

InChI Key

NMIZDQIYXLCYSI-UHFFFAOYSA-N

Canonical SMILES

C1CC2(C(C1C#N)CCCCCCCO)OCCO2

Origin of Product

United States

Synthesis routes and methods I

Procedure details

A mixture of 2-(7-hydroxyheptyl)-3-oxocyclopentanecarbonitrile (20 g.), ethylene glycol (5.6 g.), p-toluenesulphonic acid (1 g.) and benzene 160 ml.) was heated to reflux for 210 minutes with continuous removal of water. The mixture was cooled to ambient temperature, anhydrous sodium carbonate was added and, after filtration through a bed of sodium carbonate, the solvent was removed under reduced pressure. The residue was distilled under reduced pressure to give 7-cyano-6-(7-hydroxyheptyl)-1,4-dioxaspiro[4,4]nonane (19.3 g.), b.p. 166° C-182° C./0.1 mm.Hg. This material was used as a starting material in the next stage, as aliquot being redistilled to b.p. 177°-179° C./0.1 mm.Hg for elemental analysis:
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
160 mL
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Three

Synthesis routes and methods II

Procedure details

A mixture of 2-(7-hydroxyheptyl)-3-oxocyclopentanecarbonitrile (20 g.), ethylene glycol (5.6 g.), p-toluenesulphonic acid (1 g.) and benzene (160 ml.) was heated to reflux for 31/2 hours with continuous removal of water. The mixture was cooled to ambient temperature, anhydrous sodium carbonate was added, and after filtration through a bed of sodium carbonate, the solvent was removed under reduced pressure. The residue was distilled under reduced pressure to give 7-cyano-6-(7-hydroxyheptyl)-1,4-dioxaspiro[4,4]nonane (19.3 g.), b.p. 166°-182° C./0.1 mm.Hg. This material was used as a starting material in the next stage, an aliquot being redistilled to b.p. 177°-179° C./0.1 mm.Hg for elemental analysis:
Quantity
20 g
Type
reactant
Reaction Step One
Quantity
5.6 g
Type
reactant
Reaction Step One
Quantity
1 g
Type
catalyst
Reaction Step One
Quantity
160 mL
Type
solvent
Reaction Step One

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